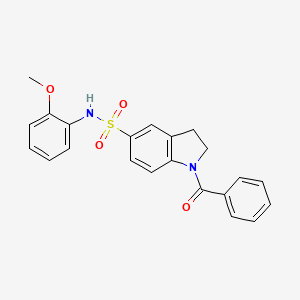
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as HQTB, is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. HQTB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to modulate the expression of various genes involved in inflammation and oxidative stress, suggesting that it may act by regulating these processes.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to inhibit the expression of inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to exhibit low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, there are also limitations to using N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has not been extensively studied.
未来方向
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit neuroprotective effects in vitro, and further studies are needed to determine its efficacy in animal models. Another area of interest is its potential use as an antimicrobial agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to inhibit the growth of certain bacteria and fungi, and further studies are needed to determine its efficacy against a wider range of pathogens. Finally, there is a need for further studies to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide and to determine its efficacy in vivo.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide can be synthesized through a multistep process involving the reaction of 2-hydroxy-3-formylquinoline and o-toluidine. The resulting intermediate is then reacted with benzoyl chloride to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. This method has been optimized to yield high purity and high yield of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
属性
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-5-8-14-22(17)26(24(28)18-10-3-2-4-11-18)16-20-15-19-12-6-7-13-21(19)25-23(20)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHPRQAWDHJYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)











![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)
